

A Comparative Guide to Nine Surrogate Markers of Insulin Resistance

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For Researchers, Scientists, and Drug Development Professionals

Insulin resistance is a critical pathological state implicated in a spectrum of chronic diseases, most notably type 2 diabetes and cardiovascular disease. The direct measurement of insulin resistance using the hyperinsulinemic-euglycemic clamp technique is considered the gold standard, yet its complexity and cost limit its use in large-scale clinical and research settings. Consequently, a variety of surrogate markers, derived from routine clinical measurements, have been developed and are widely used. This guide provides an objective comparison of the performance of nine commonly used surrogate markers of insulin resistance, supported by experimental data.

Performance Comparison of Insulin Resistance Surrogates

A large cohort study has prospectively evaluated the predictive capacity of nine insulin resistance (IR) surrogate indicators for incident cardiovascular disease (CVD). The study followed 7,662 participants for a mean of 8.2 years and the results are summarized below.[1]



Surrogate Marker	Hazard Ratio (95% CI) for CVD per SD increase	Harrell's C-index (95% CI)
Triglyceride-glucose (TyG) index	1.09 (1.04–1.14)	0.742 (0.737–0.747)
Triglyceride to high-density lipoprotein ratio (TG/HDL-C)	1.05 (1.01–1.10)	Not Reported
Metabolic score for insulin resistance (METS-IR)	1.09 (1.03–1.14)	Not Reported
Chinese visceral adiposity index (CVAI)	1.13 (1.08–1.19)	Not Reported
Lipid accumulation product (LAP)	1.07 (1.03–1.12)	Not Reported
Atherogenic index of plasma (AIP)	1.08 (1.03–1.13)	Not Reported
Triglyceride glucose-body mass index (TyG-BMI)	1.10 (1.05–1.15)	Not Reported
Triglyceride glucose-waist circumference (TyG-WC)	1.11 (1.06–1.16)	Not Reported
Triglyceride glucose-waist-to- height ratio (TyG-WHtR)	1.11 (1.05–1.16)	Not Reported

Data from a cohort study evaluating the predictive utility of nine IR surrogates for incident CVD. [1]

The Triglyceride-glucose (TyG) index demonstrated the highest predictive performance for CVD, as indicated by the highest C-index.[1]

Calculation of Surrogate Markers

The following are the formulas used to calculate the nine surrogate markers of insulin resistance:



- Triglyceride-glucose (TyG) index:ln[fasting triglycerides (mg/dL) × fasting glucose (mg/dL) /
 2]
- Triglyceride to high-density lipoprotein ratio (TG/HDL-C):Triglycerides (mg/dL) / HDL-C (mg/dL)
- Metabolic score for insulin resistance (METS-IR):[ln(2 × fasting glucose (mg/dL) + fasting triglycerides (mg/dL)) × BMI (kg/m²)] / [ln(HDL-C (mg/dL))]
- Chinese visceral adiposity index (CVAI): A complex formula involving age, BMI, triglycerides, and HDL-C, developed specifically for Chinese populations.
- Lipid accumulation product (LAP):(Waist circumference [cm] 65) × Triglycerides (mmol/L) for men, and (Waist circumference [cm] 58) × Triglycerides (mmol/L) for women.
- Atherogenic index of plasma (AIP):log10[Triglycerides (mmol/L) / HDL-C (mmol/L)]
- Triglyceride glucose-body mass index (TyG-BMI):TyG index × BMI
- Triglyceride glucose-waist circumference (TyG-WC):TyG index × Waist circumference (cm)
- Triglyceride glucose-waist-to-height ratio (TyG-WHtR):TyG index × (Waist circumference (cm) / Height (cm))

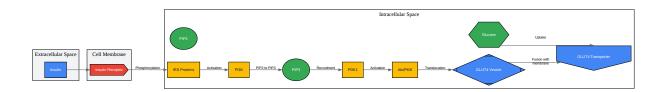
The Insulin Signaling Pathway and Insulin Resistance

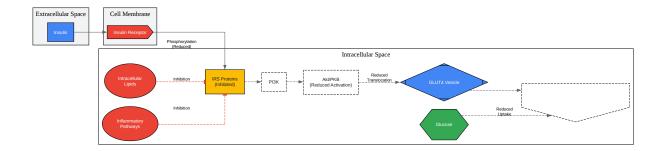
Insulin resistance is fundamentally a breakdown in the cellular signaling pathway initiated by insulin. Understanding this pathway is crucial for research and drug development in this area.

Normal Insulin Signaling

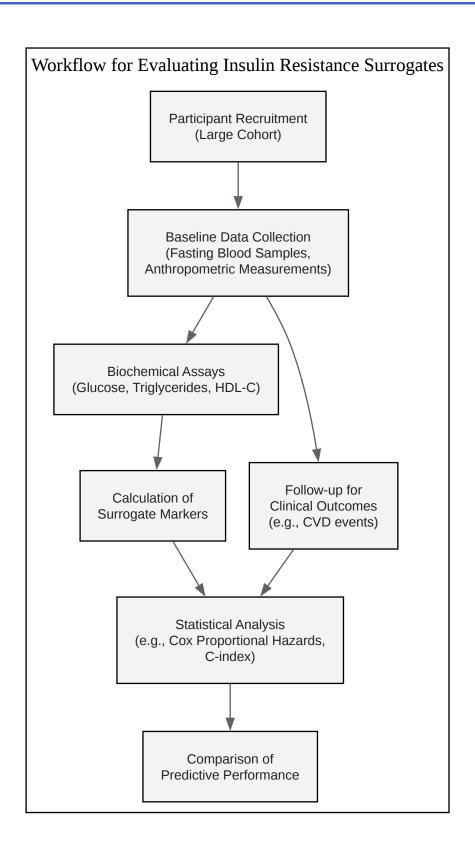
Under normal physiological conditions, the binding of insulin to its receptor on the cell surface triggers a cascade of intracellular events. This signaling cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose from the bloodstream into the cell.[2][3]











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